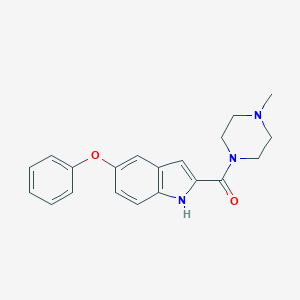![molecular formula C17H15N3O4S B276991 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide, also known as QSBA, is a chemical compound that has been widely studied for its potential applications in scientific research. QSBA is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research applications.
作用機序
The mechanism of action of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide is not fully understood, but it is thought to act by inhibiting various enzymes and receptors. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in a range of physiological processes. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to bind to the adenosine receptor A2A, which is involved in a range of physiological processes including inflammation and neurotransmission.
Biochemical and Physiological Effects:
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit a range of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and inhibition of enzyme activity. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising compound for use in cancer research. In neurobiology, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has also been found to inhibit the activity of various enzymes, including carbonic anhydrase and histone deacetylases.
実験室実験の利点と制限
One of the main advantages of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide for use in lab experiments is its versatility. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research applications. Additionally, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide is relatively easy to synthesize and has been found to be stable under a range of conditions.
However, there are also some limitations to the use of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide in lab experiments. One limitation is that the mechanism of action of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit some toxicity in certain cell lines, which can limit its use in some research applications.
将来の方向性
There are several potential future directions for research on 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide. One area of research could be to further investigate the mechanism of action of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide, in order to better understand its biochemical and physiological effects. Another potential direction could be to investigate the potential use of 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide in the treatment of neurodegenerative diseases, as it has been found to exhibit neuroprotective effects. Additionally, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide could be further studied for its potential use as a drug discovery tool, as it has been found to inhibit a range of enzymes and receptors.
合成法
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate can then be reduced using a reducing agent such as iron powder or zinc dust to yield 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide.
科学的研究の応用
4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurobiology, 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide has also been studied for its potential use as a drug discovery tool, as it has been found to inhibit a range of enzymes and receptors.
特性
分子式 |
C17H15N3O4S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
4-methoxy-3-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C17H15N3O4S/c1-24-14-8-7-12(17(18)21)10-13(14)20-25(22,23)15-6-2-4-11-5-3-9-19-16(11)15/h2-10,20H,1H3,(H2,18,21) |
InChIキー |
FSGOCMBWMPADLU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)

![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
